4-Propyl-4,8-nonanediol

Description

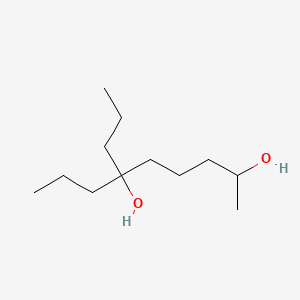

4-Propyl-4,8-nonanediol is a branched aliphatic diol characterized by a nine-carbon chain with a propyl substituent at the fourth carbon and hydroxyl groups at positions 4 and 6.

Properties

IUPAC Name |

6-propylnonane-2,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-4-8-12(14,9-5-2)10-6-7-11(3)13/h11,13-14H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFRCHVXDRFQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(CCCC(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

The following analysis compares 4-Propyl-4,8-nonanediol with structurally or functionally related compounds, drawing inferences from the provided evidence and general chemical principles.

Structural Analogues

Key Observations :

- Branching vs. Linearity: The propyl branch in this compound likely reduces crystallinity compared to linear 1,9-nonanediol, enhancing solubility in nonpolar solvents. This property is critical for applications in flexible polymers .

- Reactivity: Unlike 4-hydroxynonenal—a reactive aldehyde implicated in oxidative stress—this compound’s hydroxyl groups may participate in hydrogen bonding or esterification, favoring use in controlled chemical syntheses .

- Functional Groups : The diol’s dual -OH groups contrast with the heterocyclic nitrogen in pdp, which is tailored for coordination chemistry in sensors. This highlights how functional group placement dictates application .

Physicochemical Properties

While experimental data for this compound are sparse, comparisons can be hypothesized:

- Thermal Stability : Branched diols typically exhibit lower melting points than linear counterparts, as seen in analogous compounds like 2-butyl-1,3-propanediol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.